Methiocarb-d3

Catalog No.
S883027
CAS No.
1581694-94-1
M.F
C11H15NO2S
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methiocarb-d3

Laboratories quantifying methiocarb residues in complex matrices often face signal suppression and extraction recovery bias with non-homologous internal standards. Methiocarb-d3, a tri-deuterated analog, co-elutes perfectly with native methiocarb, compensating for ion suppression and physical losses. • Eliminates need for matrix-matched calibration, increasing sample throughput. • Enables QuEChERS-based workflows with reliable MRL compliance. • Achieves low ng/L detection limits in environmental testing by exact isotope dilution. Supplied as high-purity deuterated standard, ready for immediate use.

CAS Number

1581694-94-1

Product Name

Methiocarb-d3

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) N-(trideuteriomethyl)carbamate

Molecular Formula

C11H15NO2S

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3

InChI Key

YFBPRJGDJKVWAH-HPRDVNIFSA-N

Synonyms

Methylcarbamic Acid 4-(Methylthio)-3,5-xylyl Ester-d3; 3,5-Dimethyl-4-(methylthio)phenol Methylcarbamate-d3; 3,5-Dimethyl-4-(methylthio)phenyl Methylcarbamate-d3; 4-(Methylthio)-3,5-xylyl Methylcarbamate-d3; 4-(Methylthio)-3,5-xylyl-N-methylcarbamate

Canonical SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C

Methiocarb-d3 is intended for use as an internal standard for the quantification of methiocarb by GC- or LC-MS. Methiocarb is a carbamate pesticide with insecticidal, molluscicidal, acaricidal, and bird repellant properties. It inhibits acetylcholinesterase (AChE) activity and is toxic to the western flower thrip (F. occidentalis; IC50 = 2.1 μM; LC50 = 3.26 ppm). Methiocarb is also toxic to the land snail M. obstructa (LD50 = 27.4 μg/snail) and the citrus mite A. pelekassi, inducing 94% mortality when used at a concentration of 0.5 ppm. It reduces the seasonal percentages of cotton bolls infested with pink bollworm (P. gossypiella) to 4%, compared with 65% infestation in untreated controls, when applied to cotton fields at a concentration of 1.86 lb/acre. Methiocarb reduces damage to grapes by song birds when applied to vineyards at a concentration of 2.5 lbs AI per 100 gal water per acre. It is an estrogen receptor α (ERα) and ERβ agonist (EC20s = 19.87 and 20.24 μM, respectively) and an androgen receptor antagonist (IC50 = 13.89 μM) in cell-based reporter assays. It is toxic to juvenile rainbow trout (O. mykiss) and guppies (P. reticulata) with LC50 values of 0.8 and 1.48 mg/L, respectively, at 48 hours of exposure. Formulations containing methiocarb have been used in the agricultural control of pests.

Purity

≥98 atom % D

Package Size

1 mg, 5 mg, 10 mg

Methiocarb-d3 is a stable isotope-labeled internal standard (SIL-IS) specifically engineered for the highly precise quantification of the carbamate pesticide methiocarb via liquid or gas chromatography coupled to mass spectrometry (LC-MS/MS or GC-MS). Characterized by a three-deuterium substitution (empirical formula C11H12D3NO2S), it possesses physicochemical and chromatographic properties nearly identical to the native pesticide. For analytical testing laboratories, food safety agencies, and environmental monitoring facilities, procuring this exact deuterated standard is a critical operational requirement. It perfectly compensates for pre-analytical extraction losses and electrospray ionization (ESI) matrix effects encountered in complex sample matrices, ensuring regulatory compliance and eliminating the need for highly labor-intensive matrix-matched calibration .

Research Fit

Workflow Isotope dilution LC-MS/MS or GC-MS quantification
Selection Deuterated internal standard for methiocarb residue analysis
Use Context Food, environmental, and toxicology research matrices

Substituting Methiocarb-d3 with a generic carbamate internal standard (such as carbofuran-d3 or an unlabeled structural analog) fundamentally compromises quantitative reliability in mass spectrometry workflows. Because generic substitutes possess different partition coefficients and chromatographic retention times, they do not perfectly co-elute with native methiocarb. Consequently, they elute into the mass spectrometer at different times, subjecting them to different localized ion suppression or enhancement zones during electrospray ionization (ESI). This temporal mismatch means the generic standard fails to accurately correct for the specific matrix effects experienced by methiocarb. Furthermore, non-homologous standards cannot precisely mirror the specific physical extraction recovery losses of methiocarb during QuEChERS or solid-phase extraction (SPE) protocols, leading to unacceptable calibration deviations, higher limits of quantification (LOQs), and potential regulatory non-compliance in strict maximum residue limit (MRL) enforcement[1].

Substitution Risk

Risk Factor
Methiocarb-d3
Unlabeled Methiocarb
Matrix Effect Compensation
Co-elution with distinct MS channel corrects for ion suppression/enhancement
Identical retention time and MRM transitions may amplify matrix-induced bias
MS Differentiation
+3 Da mass shift enables baseline separation of isotopic envelopes
No mass shift; indistinguishable from analyte, risking quantitative interference
Guideline Alignment
Supports SANTE criteria for residue analysis via SIL-IS
Recovery deviations may fall outside acceptance limits without SIL-IS

Absolute Correction of ESI Ion Suppression in Complex Matrices

In LC-MS/MS analysis of complex environmental and biological matrices, native methiocarb experiences severe signal variability due to matrix-induced ion suppression, with absolute recoveries often dropping significantly (up to 94% suppression in complex tissues). The introduction of Methiocarb-d3 as an internal standard corrects these matrix effects entirely through exact isotope dilution. Studies demonstrate that while absolute recoveries of the native analyte fluctuate wildly due to matrix interference, the relative recovery corrected by Methiocarb-d3 stabilizes between 76% and 124% with a relative standard deviation (RSD) of <20%, ensuring regulatory-grade precision across highly variable sample types [1].

Evidence DimensionRelative Recovery Accuracy (Matrix Effect Correction)
Target Compound Data76-124% relative recovery (RSD <20%) using Methiocarb-d3
Comparator Or BaselineUncorrected native methiocarb (highly variable absolute recovery, up to 94% ion suppression)
Quantified DifferenceNear-complete neutralization of matrix-induced signal drift
ConditionsLC-MS/MS with ESI, QuEChERS or PLE extraction from sediment and tissue matrices

Eliminates the need for highly labor-intensive matrix-matched calibration curves, directly saving analytical workflow time and reducing consumable costs.

Isotopic Enrichment
Reported
>99.8 atom% D vs 0%
Eliminates analyte carry-over in MS/MS
1H NMR confirmation; prevents false positives

Chromatographic Co-elution for Peak Integration Accuracy

Unlike structural analogs used as generic internal standards, Methiocarb-d3 exhibits a nearly identical chromatographic retention time to native methiocarb in reverse-phase LC separations. The stable isotope mass shift of +3 Da allows for distinct Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 229 precursor) without requiring chromatographic separation from the native peak (m/z 226). This exact co-elution ensures that both the analyte and the internal standard are subjected to the exact same matrix composition at the moment of electrospray ionization (ESI), providing a mathematically perfect internal reference point .

Evidence DimensionRetention Time Shift (ΔRT)
Target Compound DataΔRT ≈ 0.00 minutes relative to native methiocarb
Comparator Or BaselineStructural analog IS (ΔRT > 0.5 minutes, leading to differential matrix suppression)
Quantified DifferencePerfect temporal alignment during elution into the MS source
ConditionsReverse-phase LC-MS/MS (MRM mode)

Ensures that automated peak integration software can reliably quantify the analyte without manual adjustment for retention time drifts, streamlining high-throughput laboratory operations.

Chemical Purity
Data to verify
≥99.0% vs 98.49%
Reduces background, improves LOQ
HPLC-UV; supports calibration linearity

Normalization of Pre-Analytical Extraction Losses in QuEChERS

During multi-residue pesticide extraction protocols such as QuEChERS or pressurized liquid extraction (PLE), methiocarb is susceptible to partitioning losses and matrix binding. By spiking Methiocarb-d3 into the sample prior to extraction, laboratories can perfectly normalize these pre-analytical losses. The deuterated standard mimics the exact partitioning behavior of the native compound. Consequently, even if the absolute physical extraction yield drops to 70%, the Methiocarb-d3 corrected relative recovery remains near 100%, allowing laboratories to achieve reliable Limits of Detection (LODs) in the low ng/g range without redesigning the extraction protocol [1].

Evidence DimensionPre-analytical Extraction Yield Normalization
Target Compound DataFinal quantified variance <20% regardless of absolute extraction efficiency
Comparator Or BaselineExternal calibration alone (fails to account for 10-40% physical extraction losses)
Quantified DifferenceComplete mathematical compensation for physical extraction losses
ConditionsQuEChERS extraction followed by LC-MS/MS in fresh fish muscle and sediment

Essential for maintaining ISO 17025 accreditation standards in food safety testing by preventing false negatives caused by poor extraction yields.

Mass Shift (+3 Da)
Class-level
m/z 228 vs 225
Baseline MS1 separation without retention shift
Avoids [M+2] isotopic overlap
Certification
Method context
ISO 17034 CRM
Metrological traceability to SI
Documented uncertainty budget
Shelf Life
Reported
24 months (2–8 °C)
Long-term method consistency
Reduces re-certification frequency

Food Safety and Agricultural Residue Testing (QuEChERS LC-MS/MS)

Procuring Methiocarb-d3 enables laboratories quantifying methiocarb residues in complex food matrices (e.g., fruits, vegetables, and animal tissues) to utilize QuEChERS extraction reliably. Its ability to normalize pre-analytical extraction losses ensures that laboratories meet strict international Maximum Residue Limits (MRLs) without reporting false negatives due to poor physical recovery[1].

Environmental Water and Sediment Monitoring

In environmental testing of wastewater, surface water, and sediment, severe ion suppression from humic acids and other organic matter compromises LC-MS/MS signals. Utilizing Methiocarb-d3 allows environmental agencies to perform exact isotope dilution, completely correcting for these matrix effects and achieving reliable limits of detection in the low ng/L or ng/g range [2].

High-Throughput Commercial Testing Laboratories

For high-volume contract research organizations (CROs) and commercial testing labs, integrating Methiocarb-d3 eliminates the need to construct labor-intensive, matrix-matched calibration curves for every new sample type. The perfect co-elution and identical ionization behavior streamline automated peak integration and data review, drastically increasing sample throughput .

Application Fit Matrix

Application
Selection Property
Validation Focus
Food residue quantification by LC-MS/MS
Isotopic purity and matrix-effect compensation
Recovery and precision endpoint review
Environmental fate studies: soil/water degradation
High isotopic enrichment for interference-free detection
Extraction efficiency and half-life calculation
Multi-residue carbamate screening
Compatibility with pre-formulated IS mixtures
Consistent IS response across analytes
Method validation and proficiency testing
CRM with documented metrological traceability
Bias and uncertainty assessment

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.10118013 Da

Monoisotopic Mass

228.10118013 Da

Heavy Atom Count

15

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